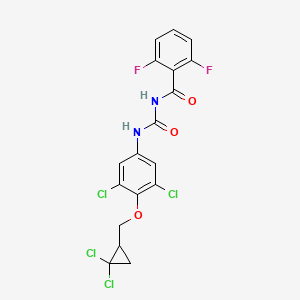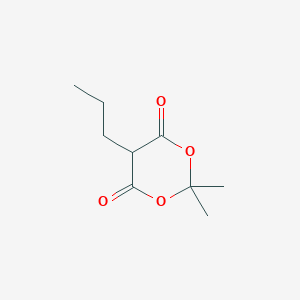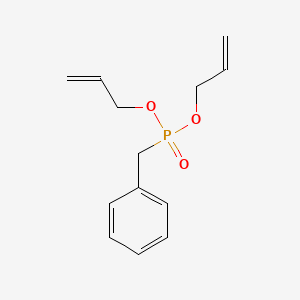
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C8H8BrCl2O4S2 It is a derivative of benzene, featuring a bromoethyl group and two sulfonyl chloride groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride typically involves the following steps:
Sulfonation: The sulfonyl chloride groups are introduced by sulfonating the brominated product with chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent like phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride groups can be replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 4-(2-Hydroxyethyl)benzene-1,3-disulfonyl dichloride or 4-(2-Aminoethyl)benzene-1,3-disulfonyl dichloride.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The sulfonyl chloride groups can participate in electrophilic aromatic substitution, allowing for further chemical modifications. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloroethyl)benzene-1,3-disulfonyl dichloride: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)benzene-1,3-disulfonyl fluoride: Similar structure but with sulfonyl fluoride groups instead of sulfonyl chloride groups.
4-(2-Bromoethyl)benzene-1,3-disulfonyl bromide: Similar structure but with sulfonyl bromide groups instead of sulfonyl chloride groups.
Uniqueness
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is unique due to its combination of a bromoethyl group and two sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. The presence of both electrophilic and nucleophilic reactive sites allows for a wide range of chemical transformations, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
77713-08-7 |
|---|---|
Fórmula molecular |
C8H7BrCl2O4S2 |
Peso molecular |
382.1 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)benzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H7BrCl2O4S2/c9-4-3-6-1-2-7(16(10,12)13)5-8(6)17(11,14)15/h1-2,5H,3-4H2 |
Clave InChI |
LIGKCAGAAWAVHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)


![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)



![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)

